
Methyl 4-chloroisothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloroisothiazole-5-carboxylate is a heterocyclic compound that contains a five-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloroisothiazole-5-carboxylate typically involves the reaction of 4-chloroisothiazole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-chloroisothiazole-5-carboxylic acid+methanol→Methyl 4-chloroisothiazole-5-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloroisothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloroisothiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-chloroisothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but without the chlorine and carboxylate groups.
Isoxazole: Another five-membered heterocyclic compound with oxygen instead of sulfur.
Uniqueness
Methyl 4-chloroisothiazole-5-carboxylate is unique due to the presence of both chlorine and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
methyl 4-chloro-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 |
InChI Key |
QXYBORFXDKXEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


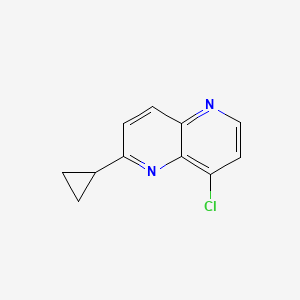
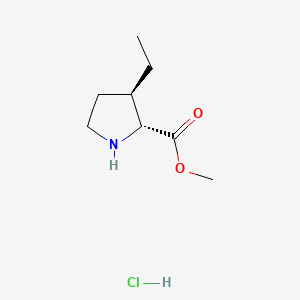


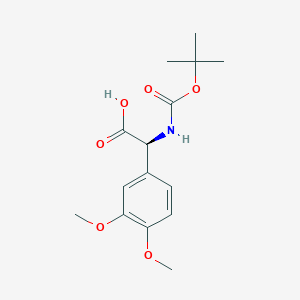

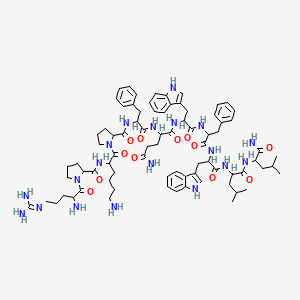
![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
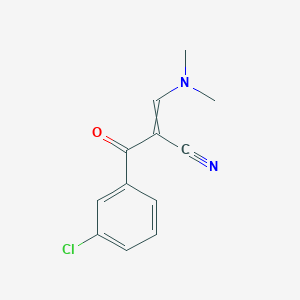
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)



